Dimethyl-1,3-oxazole-5-carbonyl chloride

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone scaffold in modern chemical research, especially within medicinal chemistry. nih.govtandfonline.com The oxazole nucleus is considered a "privileged" structure because it can interact with a wide range of biological targets like enzymes and receptors through various non-covalent interactions. tandfonline.comjetir.orgresearchgate.net This versatility has led to the discovery and development of numerous compounds with a broad spectrum of pharmacological activities.

The biological significance of the oxazole moiety is extensive, with derivatives demonstrating properties that include:

Antibacterial jetir.org

Antifungal jetir.orgalliedacademies.org

Antitubercular jetir.orgalliedacademies.org

Anti-inflammatory alliedacademies.org

Anticancer researchgate.net

Antiviral researchgate.net

The stability and structural features of the oxazole ring make it an ideal platform for designing new therapeutic agents. nih.gov Researchers continue to explore its potential, making it a subject of intense interest for the development of novel drugs and biologically active molecules. tandfonline.com

The Central Role of Carbonyl Chloride Functionality in Synthetic Pathways

The carbonyl chloride group, also known as an acyl chloride, is one of the most reactive derivatives of carboxylic acids. chemistrysteps.com This high reactivity is central to its role as a key intermediate in numerous synthetic pathways. fiveable.me The structure of a carbonyl chloride features a carbonyl group (a carbon double-bonded to an oxygen) that is also single-bonded to a chlorine atom. fiveable.mechemguide.co.uk

The reactivity of the carbonyl chloride is governed by the electronic effects of both the oxygen and chlorine atoms. chemistrystudent.comlibretexts.org Both are highly electronegative and pull electron density away from the central carbon atom, rendering it highly electrophilic (i.e., electron-deficient) and susceptible to attack by nucleophiles. fiveable.mechemistrystudent.comlibretexts.org

This electrophilicity drives the characteristic reaction of carbonyl chlorides: nucleophilic acyl substitution . In this two-stage mechanism, a nucleophile first adds to the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group. fiveable.melibretexts.org This process is exceptionally efficient for converting carbonyl chlorides into a variety of other functional groups, as illustrated in the table below.

| Reactant (Nucleophile) | Product | Reaction Type |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | Hydrolysis |

| Alcohol (R'OH) | Ester | Alcoholysis |

| Ammonia (NH₃) | Primary Amide | Aminolysis |

| Primary Amine (R'NH₂) | Secondary Amide | Aminolysis |

| Secondary Amine (R'₂NH) | Tertiary Amide | Aminolysis |

| Carboxylate Salt (R'COO⁻) | Acid Anhydride | Acylation |

This table summarizes the common nucleophilic acyl substitution reactions of carbonyl chlorides. chemistrysteps.comchemistrystudent.comlibretexts.org

Overview of Dimethyl-1,3-oxazole-5-carbonyl chloride as a Versatile Synthetic Intermediate

This compound combines the desirable properties of the oxazole heterocycle with the synthetic power of the carbonyl chloride group. Described as a versatile small molecule scaffold, it serves as a highly efficient reagent for acylating various nucleophiles, thereby incorporating the 2,4-dimethyl-1,3-oxazole unit into a target molecule.

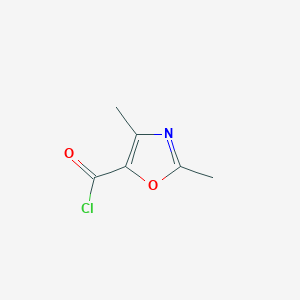

The specific structure features a five-membered oxazole ring with methyl groups at positions 2 and 4, and the reactive carbonyl chloride functionality at position 5. This arrangement provides a stable core with a highly reactive site for chemical modification. The presence of the carbonyl chloride makes the compound an excellent acylating agent, enabling chemists to readily form new bonds and construct more complex molecular frameworks. Its utility lies in its ability to act as a bridge, linking the biologically significant oxazole core to other molecular fragments in the synthesis of novel compounds for research and development.

| Property | Value |

|---|---|

| Compound Name | This compound |

| Systematic Name | 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride |

| CAS Number | 69695-18-7 |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

This table provides key identification and chemical properties for this compound. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTURJHEFJOGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491389 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69695-18-7 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of Dimethyl 1,3 Oxazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most fundamental reaction class for acid chlorides. libretexts.org The mechanism typically involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comyoutube.com

The reaction of 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride with primary or secondary amines is a direct and efficient method for synthesizing the corresponding 2,4-dimethyl-1,3-oxazole-5-carboxamides. This transformation, often referred to as a Schotten-Baumann type reaction, proceeds rapidly, typically at room temperature in aprotic solvents. fishersci.co.uk A base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction. fishersci.co.uk

The versatility of this reaction allows for the introduction of a wide array of functional groups, depending on the structure of the amine substrate. Both aliphatic and aromatic amines serve as competent nucleophiles in this context. The reaction with primary and secondary amines yields secondary and tertiary amides, respectively. hud.ac.ukyoutube.com

Table 1: Representative Amide Bond Formation Reactions

| Amine Substrate | Product Name | Amide Type |

|---|---|---|

| Aniline | N-phenyl-2,4-dimethyl-1,3-oxazole-5-carboxamide | Secondary |

| Benzylamine | N-benzyl-2,4-dimethyl-1,3-oxazole-5-carboxamide | Secondary |

| Pyrrolidine | (2,4-dimethyl-1,3-oxazol-5-yl)(pyrrolidin-1-yl)methanone | Tertiary |

| Morpholine | (2,4-dimethyl-1,3-oxazol-5-yl)(morpholino)methanone | Tertiary |

Analogous to amide formation, 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride reacts readily with alcohols and phenols to yield the corresponding esters. This process, known as alcoholysis, is another example of nucleophilic acyl substitution. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and scavenge the HCl byproduct. The high reactivity of the acid chloride allows for the esterification of even sterically hindered alcohols under mild conditions.

Table 2: Representative Esterification Reactions

| Alcohol Substrate | Product Name | Ester Type |

|---|---|---|

| Methanol | Methyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | Methyl Ester |

| Ethanol | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | Ethyl Ester |

| Isopropanol | Isopropyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | Isopropyl Ester |

| Phenol | Phenyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | Phenyl Ester |

Intramolecular Cyclization Pathways Triggered by Carbonyl Chloride Reactivity

The pronounced reactivity of the acid chloride moiety can be harnessed in intramolecular reactions to construct fused heterocyclic systems. If a suitable nucleophilic group (such as an amine or hydroxyl) is present on a side chain attached to the oxazole (B20620) ring, intramolecular acylation can occur. For instance, a precursor molecule containing a hydroxyl or amino group at an appropriate position on a substituent at the C2 or C4 position could undergo cyclization upon formation of the C5-carbonyl chloride, leading to the formation of a new lactone or lactam ring fused to the parent oxazole. Such cyclization strategies are fundamental in the synthesis of complex polycyclic molecules. ekb.eg

Catalytic Transformations Involving the Acid Chloride Moiety

Beyond classical substitution reactions, the acid chloride group can participate in more complex, metal-catalyzed transformations that enable the formation of carbon-carbon bonds.

Transition-metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. researchgate.net While reactions like the Suzuki-Miyaura coupling typically involve aryl halides or triflates, recent advancements have enabled the use of carboxylic acid derivatives. rsc.orgnih.gov A particularly relevant transformation for 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride is the decarbonylative cross-coupling reaction. nih.gov

In a decarbonylative Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between the acid chloride and a boronic acid. nih.gov The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by decarbonylation (loss of carbon monoxide), transmetalation with the boronic acid, and reductive elimination to yield the C-C coupled product. This methodology allows for the direct conversion of the C5-carbonyl chloride group into a C5-aryl or C5-heteroaryl substituent. Similarly, Sonogashira coupling, which typically joins terminal alkynes with aryl halides, has been adapted for other substrates, and decarbonylative variants represent a potential pathway for forming C-C triple bonds at the C5 position. nih.govnih.govorganic-chemistry.org

Table 3: Potential Decarbonylative Suzuki Coupling Products

| Boronic Acid Partner | Potential Product | Bond Formed |

|---|---|---|

| Phenylboronic acid | 2,4-dimethyl-5-phenyloxazole | C(sp²)–C(sp²) |

| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2,4-dimethyloxazole | C(sp²)–C(sp²) |

| Thiophene-2-boronic acid | 2,4-dimethyl-5-(thiophen-2-yl)oxazole | C(sp²)–C(sp²) |

| Pyridine-3-boronic acid | 3-(2,4-dimethyl-1,3-oxazol-5-yl)pyridine | C(sp²)–C(sp²) |

Advanced Mechanistic Elucidation

The mechanistic underpinnings of reactions involving 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride are largely extrapolated from extensive studies on other acid chlorides and related compounds. The workhorse mechanism for its reactions with nucleophiles like amines and alcohols is the two-step addition-elimination pathway. libretexts.orgmasterorganicchemistry.com

However, under certain conditions, particularly in solvolysis reactions with weaker nucleophiles, a dissociative SN1-type mechanism may compete or dominate. researchgate.netnih.gov This pathway would involve the rate-limiting departure of the chloride ion to form a resonance-stabilized oxazol-5-yl-carbonylium cation (an acylium ion). The stability of this intermediate would be influenced by the electronic properties of the dimethyl-oxazole ring. The highly electrophilic acylium ion would then be rapidly captured by a nucleophile in the reaction medium. Kinetic studies, such as the application of the Grunwald-Winstein equation, and the analysis of solvent isotope effects could differentiate between these associative and dissociative pathways. researchgate.netnih.gov Furthermore, modern computational methods, such as Density Functional Theory (DFT) calculations, could provide detailed insights into the reaction coordinates, transition state structures, and activation energies for these transformations. researchgate.net

Spectroscopic Analysis of Reaction Intermediates

Direct spectroscopic observation of reaction intermediates in nucleophilic acyl substitution is challenging due to their transient nature. However, various techniques are employed to detect them or infer their structure.

Detailed Research Findings: In reactions of acyl chlorides, the principal intermediate is a tetrahedral alkoxide species. libretexts.orgyoutube.com Spectroscopic studies to characterize such intermediates often require specialized conditions, such as cryo-spectroscopy (low-temperature NMR or IR), to increase their lifetime.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature 13C NMR could potentially be used to observe the tetrahedral intermediate. The sp2-hybridized carbonyl carbon of the starting acyl chloride (typically resonating around 160-170 ppm) would shift upfield to a resonance characteristic of an sp3-hybridized carbon (around 90-100 ppm) in the tetrahedral intermediate.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor the progress of the reaction. The strong carbonyl (C=O) stretching band of the acyl chloride starting material would disappear, while a new carbonyl band corresponding to the final product (e.g., an ester or amide) would appear at a different frequency. The disappearance of the C-Cl stretching band would also be indicative of the reaction's progress.

Mass Spectrometry (MS): While not typically used for direct observation of transient intermediates in solution, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize stable products and, in some cases, trapped or derivatized intermediates.

The following table summarizes the expected IR stretching frequencies that would be monitored during a typical nucleophilic acyl substitution reaction of 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride.

| Functional Group | Compound Type | Typical C=O Stretching Frequency (cm-1) |

|---|---|---|

| Acyl Chloride | Starting Material | 1770 - 1815 |

| Ester | Product (with alcohol nucleophile) | 1735 - 1750 |

| Amide | Product (with amine nucleophile) | 1650 - 1690 |

| Carboxylic Acid | Product (with water nucleophile) | 1700 - 1725 |

Investigation of Transition State Structures

The investigation of transition state structures for reactions like nucleophilic acyl substitution is primarily accomplished through computational chemistry. rsc.org These theoretical studies provide insight into the reaction's energy profile and the geometry of high-energy states that are impossible to observe experimentally.

Detailed Research Findings: For the reaction of 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride with a nucleophile, two main transition states would be modeled:

Transition State 1 (TS1): Leading to the formation of the tetrahedral intermediate. Computational models would show the nucleophile forming a partial bond with the carbonyl carbon, while the C=O π-bond begins to break. The geometry at the carbonyl carbon would be distorted from trigonal planar towards tetrahedral. The energy of this transition state determines the activation energy for the initial nucleophilic attack.

Transition State 2 (TS2): Leading from the tetrahedral intermediate to the product. This model would show the C-Cl bond elongating and breaking, while the C=O π-bond reforms from an oxygen lone pair.

Quantum-chemical calculations, such as Density Functional Theory (DFT), are used to map the potential energy surface of the reaction. mdpi.com These calculations help determine which step—formation or collapse of the tetrahedral intermediate—is rate-limiting. For a highly reactive acyl chloride with a good leaving group (Cl-), the initial nucleophilic attack (formation of the intermediate via TS1) is typically the rate-determining step. libretexts.org

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies measure the rate at which a reaction proceeds and how that rate is affected by changes in concentration, temperature, and solvent. For 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride, the kinetics would be characteristic of a highly reactive acyl chloride. uomustansiriyah.edu.iq

Detailed Research Findings: Acyl chlorides are among the most reactive carboxylic acid derivatives. libretexts.orglibretexts.org This high reactivity is due to two main factors:

Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, making it more electrophilic and highly susceptible to nucleophilic attack.

Leaving Group Ability: The chloride ion (Cl-) is an excellent leaving group, as it is the conjugate base of a strong acid (HCl).

| Compound Type | Relative Rate of Nucleophilic Acyl Substitution |

|---|---|

| Acyl Chloride | Highest |

| Acid Anhydride | High |

| Ester / Carboxylic Acid | Moderate |

| Amide | Lowest |

This table illustrates the general reactivity trend for nucleophilic acyl substitution. libretexts.orguomustansiriyah.edu.iq

Proposed Reaction Mechanisms (e.g., Zwitterionic, Carbene, Nitrene Intermediates)

While various intermediates can be involved in the broader chemistry of oxazoles, the reactions at the acyl chloride moiety are distinct from those involving the heterocyclic ring itself.

Detailed Research Findings:

Nucleophilic Acyl Substitution (Addition-Elimination): This is the predominant and most plausible mechanism for reactions of 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride with nucleophiles. It proceeds via the aforementioned tetrahedral intermediate and is not zwitterionic in nature unless the nucleophile itself carries a charge to create a zwitterionic intermediate.

Zwitterionic Intermediates: A zwitterionic intermediate is unlikely for standard reactions at the acyl chloride center. However, such intermediates can be proposed for reactions involving the oxazole ring itself. For instance, in certain cycloaddition reactions, the oxazole ring can act as a diene. researchgate.netwikipedia.org The reaction of an oxazole with a highly reactive species like benzyne (B1209423) has been proposed to proceed through a zwitterionic intermediate after an initial cycloaddition. researchgate.net It is conceivable that a multifunctional reagent could interact with both the ring nitrogen and the carbonyl group, but such a pathway would be highly speculative and substrate-dependent.

Carbene and Nitrene Intermediates: These highly reactive intermediates are not associated with the typical reactions of a stable acyl chloride. Carbene and nitrene chemistry is more relevant to the synthesis of heterocyclic rings or their rearrangement under photochemical or thermal conditions. organic-chemistry.org For example, α-imino carbenes can be intermediates in the formation of oxazoles. There is no plausible, low-energy pathway for 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride to generate a carbene or nitrene intermediate under standard laboratory conditions for nucleophilic substitution.

Applications of Dimethyl 1,3 Oxazole 5 Carbonyl Chloride in Complex Molecule Synthesis

As a Versatile Building Block for Diverse Heterocyclic Compounds

The reactivity of the carbonyl chloride function allows for the straightforward linkage of the dimethyloxazole core to other molecular fragments, enabling the synthesis of a wide range of more elaborate heterocyclic structures.

Construction of Polysubstituted Oxazoles

While many methods focus on constructing the oxazole (B20620) ring from acyclic precursors, Dimethyl-1,3-oxazole-5-carbonyl chloride serves as a pre-formed, activated oxazole ready to be incorporated into larger molecules. A primary application is in acylation reactions, where the oxazole ring is appended to another substrate.

One notable method is the Friedel-Crafts acylation, where the acyl chloride can react with an electron-rich aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst. This reaction forms a ketone, effectively linking the 2,4-dimethyl-1,3-oxazole core to another ring system at the C5 position, yielding a 2,4-dimethyl-5-(aroyl)-1,3-oxazole. This strategy provides a direct route to highly functionalized, polysubstituted oxazoles where the substitution pattern is precisely controlled. nih.gov

| Reaction Type | Reactants | Key Conditions | Product Class |

| Friedel-Crafts Acylation | 1. This compound 2. Aromatic Compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | 5-Aroyl-2,4-dimethyl-1,3-oxazole |

Synthesis of Fused Oxazole Ring Systems

The synthesis of fused heterocyclic systems is crucial for developing novel pharmaceutical agents and functional materials. This compound can be a key precursor for creating fused oxazole structures, such as oxazolo[5,4-d]pyrimidines. In an analogous strategy utilizing structurally similar oxazole-5-sulfonyl chlorides, the synthesis of fused rings has been demonstrated. growingscience.com

This transformation can be achieved through a two-step sequence. First, the this compound acylates a suitable binucleophile, for example, a 5-amino-1H-pyrazole. The reaction targets the exocyclic amino group to form an intermediate N-(pyrazol-5-yl)oxazole-5-carboxamide. In the second step, this intermediate undergoes a base-mediated intramolecular cyclization. This ring-closing reaction involves the pyrazole (B372694) ring nitrogen and the amide carbonyl, followed by elimination of water, to yield the final fused bicyclic system. growingscience.com This approach highlights the utility of activated oxazoles in building complex, fused heterocyclic scaffolds.

| Reaction Sequence | Reactants | Intermediate Product | Final Product Class |

| Acylation and Intramolecular Cyclization | 1. This compound 2. 5-Amino-1H-pyrazole | N-(Pyrazol-5-yl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | Oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine derivative |

Derivatization for Functional Molecule Design

The ability to easily derivatize molecules using this compound makes it a valuable tool in designing functional molecules, including peptidomimetics and chiral compounds.

Incorporation into Peptide Scaffolds and Macrocycles

The oxazole ring is a common structural motif in a wide array of natural products, including many peptide-based macrocycles, where it imparts conformational rigidity and metabolic stability. mdpi.com this compound provides a direct method for incorporating this heterocyclic core into peptide chains.

The highly reactive acyl chloride readily undergoes N-acylation with the free amino group of an amino acid or a peptide. nih.gov For instance, the reaction with an L-amino acid, such as L-valine, in the presence of a base proceeds smoothly to form a stable amide bond, yielding a new N-acylated amino acid derivative that carries the 2,4-dimethyl-1,3-oxazole moiety. nih.gov This resulting molecule can then be used as a building block in standard solid-phase or solution-phase peptide synthesis to create peptidomimetics with tailored properties. Furthermore, this chemistry can be applied in an intramolecular fashion, where the acyl chloride reacts with an amine at another position in the same molecule to achieve macrocyclization, a key strategy in drug discovery.

| Application | Reactants | Key Reaction | Resulting Structure |

| Peptide Modification | 1. This compound 2. Amino Acid / Peptide | N-Acylation | Peptide chain with a covalently attached 2,4-dimethyl-1,3-oxazole-5-carboxamide group |

| Macrocyclization | A linear molecule containing both an amine and an oxazole-5-carbonyl chloride group | Intramolecular N-Acylation | Macrocycle containing a 2,4-dimethyl-1,3-oxazole-5-carboxamide linkage |

Synthesis of Chiral Molecules Featuring the Oxazole Core

Chirality is a fundamental aspect of molecular recognition in biological systems. This compound, while achiral itself, is an excellent reagent for the synthesis of new chiral molecules.

By reacting it with an enantiomerically pure starting material, the chirality is transferred to the final product. A clear example is the acylation of a chiral α-amino acid, such as L-valine. nih.gov The reaction at the amino group does not affect the existing stereocenter at the α-carbon. The product, an N-acylated valine derivative, is therefore a new, enantiomerically pure molecule that incorporates the 2,4-dimethyl-1,3-oxazole core. These chiral building blocks are of significant interest for the development of asymmetric ligands and stereoselective therapeutic agents. nih.govresearchgate.net

| Strategy | Reactants | Chiral Source | Product Description |

| Acylation of a Chiral Substrate | 1. This compound 2. Chiral Amino Acid (e.g., L-Valine) | The α-carbon of the amino acid | A new chiral molecule featuring the oxazole core attached via an amide bond, with preserved stereochemistry. nih.gov |

Application in Total Synthesis of Complex Natural Products and Analogues

The oxazole ring is a key structural subunit in numerous biologically active natural products, many of which are targets for total synthesis due to their therapeutic potential. nih.govpitt.edu These include complex macrocyclic peptides and polyketides like disorazole C1. pitt.edu

While many total syntheses construct the oxazole ring from acyclic precursors during the synthetic sequence (e.g., via Robinson-Gabriel synthesis or modifications thereof), the use of pre-formed, functionalized building blocks like this compound offers a highly valuable modular or convergent approach. pitt.edu This strategy allows synthetic chemists to prepare a key fragment of the target molecule—the dimethyloxazole unit—separately and then attach it to other complex intermediates.

The reactions described previously, such as N-acylation and Friedel-Crafts acylation, are well-suited for this purpose. nih.govnih.gov This building block approach is particularly powerful for the synthesis of analogues of natural products. By coupling this compound with various synthetic fragments, researchers can efficiently generate a library of related compounds for structure-activity relationship (SAR) studies, aiding in the optimization of a lead compound's biological activity.

Spectroscopic and Advanced Analytical Characterization Methodologies in Oxazole Carbonyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be made for Dimethyl-1,3-oxazole-5-carbonyl chloride.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, confirming the presence of the two distinct methyl groups attached to the oxazole (B20620) ring. These groups are chemically non-equivalent and should therefore appear as two separate singlet signals, as there are no adjacent protons to cause spin-spin coupling. The signals for methyl groups on heteroaromatic rings typically appear in the δ 2.0–2.8 ppm range.

¹³C NMR: The carbon NMR spectrum provides critical information about the carbon backbone. For this compound, five distinct signals are anticipated in the spectrum, corresponding to the two methyl carbons, the three carbons of the oxazole ring, and the carbonyl carbon of the acid chloride. The carbonyl carbon is highly deshielded due to the attached electronegative oxygen and chlorine atoms and is expected to resonate at a low field (δ > 160 ppm). The oxazole ring carbons (C2, C4, and C5) will appear in the heteroaromatic region (typically δ 120-170 ppm), with their exact shifts influenced by the methyl substituents and the carbonyl chloride group. nih.gov For example, in related oxazolone (B7731731) structures, the C2 and C5 carbons have been observed at shifts of approximately 161 ppm and 166 ppm, respectively. nih.gov

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively correlate specific proton signals to their directly attached carbon atoms and to map long-range (2-3 bond) H-C correlations, respectively, confirming the precise connectivity of the methyl groups and the carbonyl chloride to the oxazole ring.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| C2-CH₃ | ~2.4 | Singlet (s) | C=O | > 160 |

| C4-CH₃ | ~2.6 | Singlet (s) | C2 | 155 - 165 |

| C4 | 145 - 155 | |||

| C5 | 125 - 135 | |||

| C2-CH₃ | 10 - 20 | |||

| C4-CH₃ | 10 - 20 |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most diagnostic absorption would be from the carbonyl (C=O) group of the acyl chloride.

Due to the strong electron-withdrawing inductive effect of the chlorine atom, acyl chloride carbonyls exhibit a stretching frequency at a significantly higher wavenumber compared to other carbonyl compounds like ketones or esters. This absorption is typically very strong and sharp, appearing in the 1775–1815 cm⁻¹ region. nist.govnist.gov Additional characteristic absorptions would include the C=N stretching vibration of the oxazole ring, typically found around 1600-1680 cm⁻¹, and C-O stretching vibrations within the ring. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride (R-CO-Cl) | C=O Stretch | 1775 - 1815 | Strong |

| Oxazole Ring | C=N Stretch | 1600 - 1680 | Medium |

| Oxazole Ring | C-O Stretch | 1000 - 1300 | Medium-Strong |

| Methyl C-H | C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. The nominal molecular weight of C₆H₆ClNO₂ is 159.57 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 159 (for ³⁵Cl) and 161 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound.

The fragmentation of the molecular ion would provide further structural evidence. Plausible fragmentation pathways include:

Loss of a chlorine radical (•Cl): This would result in the formation of an acylium ion [M-35]⁺ at m/z 124. This is often a very favorable pathway for acyl chlorides.

Loss of carbon monoxide (CO): Cleavage of the acyl group could lead to the loss of a neutral CO molecule, yielding a fragment ion [M-28]⁺• at m/z 131.

Loss of the acyl chloride radical (•COCl): This would result in the formation of the 2,4-dimethyloxazole (B1585046) cation [M-63]⁺ at m/z 96. The subsequent fragmentation of this ion would be expected to follow patterns similar to those of 2,4-dimethyloxazole itself, which is known to have a molecular ion at m/z 97 and produces major fragments at m/z 68 and 42. nist.gov

| m/z Value (for ³⁵Cl) | Proposed Identity | Proposed Neutral Loss |

|---|---|---|

| 159 | [M]⁺• (Molecular Ion) | - |

| 124 | [M - Cl]⁺ | •Cl |

| 96 | [M - COCl]⁺ | •COCl |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering an unambiguous confirmation of the molecular structure.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. While this method is unparalleled in the detail it provides, there is currently no publicly available crystal structure for this compound in crystallographic databases. However, the technique has been successfully applied to many other novel oxazole derivatives, confirming their molecular geometries and substitution patterns. rsc.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for its purification. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing non-volatile, reactive compounds like this compound.

A typical method for purity assessment would involve reverse-phase HPLC (RP-HPLC). In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a gradient of water and acetonitrile). The compound's purity is determined by monitoring the column eluent with a detector, such as a UV-Vis spectrophotometer. A pure sample will ideally produce a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis.

Computational and Theoretical Chemistry Studies on Dimethyl 1,3 Oxazole 5 Carbonyl Chloride and Its Reactivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of Dimethyl-1,3-oxazole-5-carbonyl chloride. DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, offer a balance between computational cost and accuracy for predicting molecular properties. irjweb.comirjweb.com These calculations can determine optimized molecular geometry, electronic energies, and various parameters that govern the molecule's reactivity.

The presence of the electron-donating methyl groups and the electron-withdrawing carbonyl chloride substituent on the oxazole (B20620) ring creates a unique electronic environment. DFT calculations can quantify the effects of these groups on the aromatic system and the highly reactive acyl chloride functional group. The calculated properties provide a foundation for understanding the molecule's behavior in chemical reactions. irjweb.com

| Global Electrophilicity Index (ω) | 1.9 eV | Quantifies the electrophilic nature of the molecule. irjweb.com |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar substituted oxazole derivatives and are intended to represent the type of data generated.

A significant application of quantum chemical calculations is the prediction of reaction pathways and their associated energy profiles. For this compound, the most characteristic reaction is nucleophilic acyl substitution at the carbonyl carbon. libretexts.orgsavemyexams.com DFT calculations can model the entire reaction coordinate for the reaction with a nucleophile (e.g., water, alcohol, or an amine).

This process typically follows a two-step addition-elimination mechanism. libretexts.org Computational modeling can identify the transition states (TS) and intermediates along this pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energies (energy barriers) for each step, allowing for the determination of the rate-limiting step of the reaction. researchgate.net For instance, the first step is the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the carbonyl group. libretexts.org

Table 2: Hypothetical Energy Profile for the Reaction of this compound with a Nucleophile (NuH)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + NuH | 0 |

| TS1 | Transition state for nucleophilic addition | +15 |

| Intermediate | Tetrahedral intermediate | +5 |

| TS2 | Transition state for chloride elimination | +12 |

| Products | Substituted product + HCl | -10 |

Note: These energy values are hypothetical and serve to illustrate a typical reaction profile for a nucleophilic acyl substitution calculated via DFT.

Analysis of the electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor, which is crucial for predicting sites of chemical reactivity. irjweb.com For this compound, the oxygen and nitrogen atoms of the oxazole ring, as well as the carbonyl oxygen, are expected to have high electron density. Conversely, the carbonyl carbon is highly electron-deficient (electrophilic) due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms. libretexts.org This makes it the primary target for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com

HOMO : The HOMO is the outermost orbital containing electrons and acts as the electron donor in reactions. For this molecule, the HOMO is expected to be localized primarily on the electron-rich dimethyl-oxazole ring system.

LUMO : The LUMO is the innermost empty orbital and acts as the electron acceptor. The LUMO is predicted to be centered predominantly on the carbonyl group, specifically the π* antibonding orbital of the C=O bond, with a significant coefficient on the carbonyl carbon. libretexts.org

The interaction between the HOMO of a nucleophile and the LUMO of this compound governs the initial step of the substitution reaction. The shape and energy of these orbitals, which can be visualized and quantified through DFT calculations, are fundamental to understanding the molecule's reactivity. irjweb.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and non-covalent interactions. nih.gov

For a relatively small molecule like this compound, MD simulations can be used to explore the conformational landscape, particularly the rotation around the single bond connecting the carbonyl group to the oxazole ring. This analysis can identify the most stable (lowest energy) conformations and the energy barriers between them. The simulation can be performed in a vacuum or, more realistically, in a solvent box (e.g., water or an organic solvent) to study how solvent molecules interact with the solute and influence its conformation. youtube.com Analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which are crucial for understanding its behavior in a condensed phase.

Table 3: Potential Insights from a Molecular Dynamics Simulation Study

| Analysis Type | Information Gained |

|---|---|

| Dihedral Angle Distribution | Preferred orientation of the carbonyl chloride group relative to the oxazole ring. |

| Radial Distribution Functions (RDF) | Describes the probability of finding solvent molecules at a certain distance from specific atoms (e.g., carbonyl oxygen), indicating solvation shell structure. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating conformational stability. |

| Interaction Energy Analysis | Quantifies the strength of interactions between the solute and surrounding solvent molecules. |

Prediction and Rationalization of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry is a powerful tool for predicting and explaining the selectivity of chemical reactions. nih.gov

Regioselectivity : This refers to the preference for a reaction to occur at one position over another. For this compound, the primary site of nucleophilic attack is overwhelmingly the carbonyl carbon due to its high electrophilicity, as confirmed by electron density and LUMO analysis. libretexts.org While the oxazole ring can undergo electrophilic substitution, the presence of the deactivating carbonyl chloride group makes this less favorable. semanticscholar.org Computational methods can calculate reactivity indices, such as Fukui functions or condensed-to-atom electrophilicity, to quantitatively predict the most reactive sites for both nucleophilic and electrophilic attack.

Stereoselectivity : This refers to the preferential formation of one stereoisomer over another. While the this compound molecule itself is achiral, stereoselectivity becomes relevant when it reacts with chiral nucleophiles or in the presence of chiral catalysts. Computational modeling can be used to calculate the transition state energies for the pathways leading to different stereoisomeric products. The pathway with the lower activation energy will be favored, and the ratio of products can be predicted using the energy difference between the diastereomeric transition states. This analysis helps in rationalizing why a particular stereoisomer is formed and can guide the design of more selective reactions. researchgate.net

Table 4: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Reagent Type | Predicted Reactive Site | Computational Rationale |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Nucleophiles (e.g., R-OH, R-NH2) | Carbonyl Carbon | Highest positive partial charge; largest LUMO coefficient. |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br+) | C4-position of the oxazole ring | Least deactivated position by the carbonyl group; predicted by HOMO distribution and Fukui functions. |

| Deprotonation | Strong, non-nucleophilic base | Methyl group protons | The acidity of protons adjacent to the oxazole ring can be assessed. rsc.org |

Future Research Directions and Emerging Trends

Exploration of Novel and Highly Efficient Synthetic Pathways for Oxazole (B20620) Carbonyl Chlorides

The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. For oxazole carbonyl chlorides, future research will undoubtedly focus on pathways that offer high yields, operational simplicity, and environmental compatibility. While traditional methods for the synthesis of the precursor, 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, and its subsequent conversion to the carbonyl chloride are established, they often involve harsh reagents and multiple steps. google.com

Emerging strategies are likely to center on one-pot procedures and flow chemistry approaches. acs.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. beilstein-journals.org For instance, a potential one-pot synthesis of 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride could involve the direct conversion of a readily available starting material, such as an α-amino acid, through a sequence of condensation and chlorination reactions without the isolation of intermediates.

Flow chemistry, where reactions are performed in continuous-flow reactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. The synthesis of oxazole carbonyl chlorides in a flow system could enable rapid optimization and scalable production.

Below is a conceptual data table illustrating potential advancements in synthetic efficiency for 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride.

| Synthetic Pathway | Key Features | Theoretical Yield (%) | Green Chemistry Metrics |

| Conventional Batch Synthesis | Multi-step, requires isolation of intermediates, uses hazardous reagents (e.g., thionyl chloride). google.com | 70-80 | High E-factor, use of toxic reagents. |

| One-Pot Synthesis | Single reaction vessel, reduced workup, potential for catalyst recycling. beilstein-journals.org | 85-95 | Lower E-factor, reduced solvent usage. |

| Continuous Flow Synthesis | Precise control of reaction parameters, enhanced safety, easy scalability. | >95 | Minimal waste, high atom economy, improved safety. |

Development of Advanced Catalytic Systems for Selective Transformations

The carbonyl chloride group in 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride is a highly reactive functional group, enabling a wide range of transformations such as amidation, esterification, and cross-coupling reactions. Future research will focus on the development of advanced catalytic systems that allow for highly selective and efficient modifications of this versatile building block.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already been shown to be effective for the arylation of oxazoles. rsc.orgsemanticscholar.org Future advancements will likely involve the design of novel ligands that enhance the catalytic activity and selectivity for reactions involving oxazole-5-carbonyl chlorides. For example, catalysts that can selectively facilitate coupling at the C5 position without affecting other potentially reactive sites on the oxazole ring or the coupling partner will be highly sought after. rsc.org

Furthermore, the development of catalysts for novel transformations is an exciting area of research. This could include catalysts for direct C-H functionalization of the oxazole ring, allowing for the introduction of new substituents in a more atom-economical manner. Gold-catalyzed synthesis of substituted oxazoles has also shown promise, offering alternative reaction pathways. researchgate.net

The following table outlines potential catalytic systems and their applications in the selective transformation of 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride.

| Catalytic System | Transformation | Key Advantages |

| Palladium-Phosphine Complexes | Suzuki-Miyaura Coupling | High yields for C-C bond formation, broad substrate scope. rsc.org |

| Copper-based Catalysts | Amidation/Esterification | Cost-effective, good for C-N and C-O bond formation. |

| Gold Catalysts | Cyclization/Functionalization | Mild reaction conditions, unique reactivity patterns. researchgate.net |

| Photoredox Catalysis | Radical-mediated transformations | Access to novel reaction pathways under visible light. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Reaction Condition Optimization: ML models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) for a given transformation of 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride. ifmo.runih.govbeilstein-journals.org By analyzing large datasets of experimental results, these models can identify complex relationships between reaction parameters and outcomes, leading to higher yields and fewer side products. researchgate.net

Predicting Reaction Outcomes: Machine learning algorithms can also be used to predict the likely outcome of a chemical reaction, including the major product and potential byproducts. acs.orgmit.edu This can help chemists to avoid unproductive experiments and to design more efficient synthetic strategies. princeton.edu

The table below illustrates the potential impact of AI and ML on the design of reactions involving 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose synthetic routes to target molecules. nih.gov | Discovery of novel and more efficient synthetic pathways. |

| Reaction Optimization | ML models predict optimal reaction conditions. ifmo.rubeilstein-journals.org | Increased reaction yields and reduced experimental effort. |

| Outcome Prediction | ML models predict the products of a reaction. acs.orgmit.edu | Avoidance of failed reactions and improved synthetic design. |

Advanced Computational Modeling for Rational Design and Mechanism Prediction

Advanced computational modeling techniques, such as Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting chemical reactivity. rsc.org In the context of 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride, computational modeling can provide valuable insights into its electronic structure, reactivity, and the mechanisms of its reactions. organic-chemistry.orguomustansiriyah.edu.iqnih.gov

Rational Design of Novel Derivatives: Computational methods can be used to design novel oxazole derivatives with specific desired properties. eurekaselect.comresearchgate.netnih.gov For example, by calculating the electronic properties and potential biological activity of virtual compounds derived from 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride, researchers can prioritize the synthesis of the most promising candidates. chemmethod.comresearchgate.netresearchgate.net

Mechanism Prediction: DFT calculations can be used to elucidate the detailed mechanisms of reactions involving 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride. rsc.org By mapping out the energy landscape of a reaction, including transition states and intermediates, chemists can gain a deeper understanding of how the reaction proceeds and how it can be optimized. libretexts.org

The following table showcases the application of computational modeling in the study of 2,4-dimethyl-1,3-oxazole-5-carbonyl chloride.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. rsc.org | Understanding of transition states and reaction pathways. |

| Molecular Docking | Prediction of biological activity. eurekaselect.com | Identification of potential protein targets for drug discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of more potent and selective bioactive molecules. |

Q & A

Q. What are the standard synthetic routes for preparing Dimethyl-1,3-oxazole-5-carbonyl chloride?

A common method involves oxime formation followed by chlorination. For example, oximes derived from aldehydes (e.g., o-chlorobenzaldehyde) can react with hydroxylamine hydrochloride under alkaline conditions. Subsequent chlorination with chlorine gas yields intermediate chlorides, which undergo cyclization with acetylacetone derivatives. Final chlorination using phosphorus pentachloride (PCl₅) introduces the carbonyl chloride group . Adjustments to solvent polarity (e.g., ethanol or THF) and temperature control (0–5°C during chlorination) are critical for yield optimization.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the oxazole ring structure and methyl/carbonyl chloride substituents. For example, the carbonyl chloride group typically appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : A strong absorption band near 1750–1800 cm⁻¹ confirms the C=O stretch of the acyl chloride moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₅H₄ClNO₂) and isotopic patterns .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store under inert gas (argon or nitrogen) at 0–6°C in moisture-free environments. The compound is moisture-sensitive and prone to hydrolysis; anhydrous solvents like dry dichloromethane or acetonitrile are recommended for handling .

Q. What purification methods are effective for isolating this compound after synthesis?

Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization from ethanol or acetone at low temperatures (−20°C) enhances purity, as demonstrated in analogous oxazole-carbonyl chloride syntheses .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient carbonyl carbon’s susceptibility to nucleophilic attack. Fukui indices identify electrophilic sites, while solvation models (e.g., PCM) simulate reaction environments. Such analyses guide solvent selection (e.g., polar aprotic solvents like DMF) to stabilize transition states .

Q. What strategies can resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Systematic Parameter Screening : Vary temperature, stoichiometry, and catalyst loading to identify critical variables.

- In Situ Monitoring : Use techniques like ReactIR or LC-MS to track intermediate formation and degradation pathways.

- Controlled Replication : Reproduce conflicting protocols under identical conditions to isolate experimental variables (e.g., trace moisture) .

Q. How does the steric and electronic environment of the oxazole ring influence its reactivity in cross-coupling reactions?

The electron-withdrawing carbonyl chloride group increases the oxazole ring’s electrophilicity, facilitating Suzuki-Miyaura couplings. Steric hindrance from the methyl groups at positions 2 and 4 may reduce reactivity at position 5, necessitating bulky ligands (e.g., XPhos) for Pd-catalyzed reactions. Substituent effects are quantifiable via Hammett σ constants or computational electrostatic potential maps .

Q. What are the challenges in achieving regioselective functionalization of the oxazole ring, and how can they be addressed?

Competing reactivity at positions 4 and 5 arises from resonance stabilization. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.